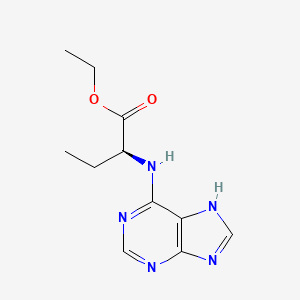
ethyl (S)-2-((9H-purin-6-yl)amino)butanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl (S)-2-((9H-purin-6-yl)amino)butanoate is a chemical compound that belongs to the class of purine derivatives This compound is characterized by the presence of a purine ring, which is a heterocyclic aromatic organic compound containing nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl (S)-2-((9H-purin-6-yl)amino)butanoate typically involves the reaction of a purine derivative with an appropriate amino acid ester. One common method includes the condensation of 6-chloropurine with ethyl (S)-2-aminobutanoate under basic conditions. The reaction is usually carried out in an organic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. Purification steps such as recrystallization or chromatography are employed to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions
Ethyl (S)-2-((9H-purin-6-yl)amino)butanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the purine ring, especially at positions 6 and 9.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Sodium hydride in DMF or DMSO.
Major Products Formed
Oxidation: Oxidized derivatives of the purine ring.
Reduction: Reduced forms of the compound, potentially altering the purine ring or the ester group.
Substitution: Substituted purine derivatives with various functional groups.
Scientific Research Applications
Ethyl (S)-2-((9H-purin-6-yl)amino)butanoate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with nucleic acids and proteins.
Medicine: Investigated for its potential as a therapeutic agent due to its structural similarity to nucleoside analogs.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of ethyl (S)-2-((9H-purin-6-yl)amino)butanoate involves its interaction with biological macromolecules. The purine ring can mimic natural nucleotides, allowing the compound to bind to enzymes and receptors involved in nucleic acid metabolism. This interaction can inhibit or modulate the activity of these enzymes, leading to potential therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
Adenosine: A naturally occurring nucleoside with a similar purine structure.
Guanosine: Another nucleoside with a purine base, differing in the functional groups attached to the purine ring.
6-Mercaptopurine: A purine analog used as a chemotherapeutic agent.
Uniqueness
Ethyl (S)-2-((9H-purin-6-yl)amino)butanoate is unique due to its specific ester and amino acid moieties, which confer distinct chemical and biological properties. These structural features can influence its reactivity and interactions with biological targets, making it a valuable compound for research and potential therapeutic applications.
Properties
Molecular Formula |
C11H15N5O2 |
|---|---|
Molecular Weight |
249.27 g/mol |
IUPAC Name |
ethyl (2S)-2-(7H-purin-6-ylamino)butanoate |
InChI |
InChI=1S/C11H15N5O2/c1-3-7(11(17)18-4-2)16-10-8-9(13-5-12-8)14-6-15-10/h5-7H,3-4H2,1-2H3,(H2,12,13,14,15,16)/t7-/m0/s1 |
InChI Key |
GJKBFYXEKLNRPO-ZETCQYMHSA-N |
Isomeric SMILES |
CC[C@@H](C(=O)OCC)NC1=NC=NC2=C1NC=N2 |
Canonical SMILES |
CCC(C(=O)OCC)NC1=NC=NC2=C1NC=N2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















